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molecular formula C8H9BrO B1266121 4-Bromo-3-methylanisole CAS No. 27060-75-9

4-Bromo-3-methylanisole

Cat. No. B1266121
M. Wt: 201.06 g/mol
InChI Key: BLZNSXFQRKVFRP-UHFFFAOYSA-N
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Patent
US09187583B2

Procedure details

To a solution of 122 g (1.0 mol) of 1-methoxy-3-methylbenzene in 1 L of acetonitrile 178 g (1.0 mol) of NBS was added in small portions by vigorous stirring for 1 h at 10° C. The reaction mixture was stirred at ambient temperature overnight and then evaporated to dryness. The residue was dissolved in 1 L of n-hexane and filtered through glass frit (G2). The precipitate was additionally washed by 2×150 ml of n-hexane. The combined filtrate was evaporated to dryness to give 173 g (86%) of 1-bromo-4-methoxy-2-methylbenzene.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[CH:4]=1.C(#N)C.C1C(=O)N([Br:20])C(=O)C1>>[Br:20][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH3:9]

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
COC1=CC(=CC=C1)C
Name
Quantity
1 L
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
by vigorous stirring for 1 h at 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 L of n-hexane
FILTRATION
Type
FILTRATION
Details
filtered through glass frit (G2)
WASH
Type
WASH
Details
The precipitate was additionally washed by 2×150 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 173 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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